Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is a heterocyclic compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is part of the azaspirodecane family, which is known for its unique spirocyclic structure, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups introduced.
Scientific Research Applications
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the amino and carboxylate groups.
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another related compound, differing in the presence of an oxo group and its position within the spirocyclic framework.
Uniqueness
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of stability and reactivity.
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(10-16)6-4-5-11(15)9-14/h11H,4-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDVULOICIHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145280 |
Source
|
Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-19-7 |
Source
|
Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[4.5]decane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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